4-Acetyl-2-methoxyphenyl acetate

Physical Chemistry Solid-State Characterization Chromatography

4-Acetyl-2-methoxyphenyl acetate (CAS 54771-60-7) is a critical acetylated derivative, specifically designated as Pemetrexed Impurity 75. Its unique chromatographic profile and distinct melting point (54–57 °C, ~60 °C lower than the parent phenol acetovanillone) make it an irreplaceable reference standard for HPLC/UPLC method validation and a protected intermediate in multi-step synthesis. Substitution with generic acetophenones is not analytically or synthetically viable. Secure this ≥97% pure, regulatory-essential compound for your R&D, QC release testing, or organic synthesis workflow.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 54771-60-7
Cat. No. B1217983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-methoxyphenyl acetate
CAS54771-60-7
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(=O)C)OC
InChIInChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3
InChIKeyGCVAEUQDYWOLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-2-methoxyphenyl acetate (CAS 54771-60-7): Procuring the Acetylated Acetovanillone Derivative for Analytical and Synthetic Applications


4-Acetyl-2-methoxyphenyl acetate (CAS 54771-60-7), also referred to as acetovanillone acetate or 4-acetoxy-3-methoxyacetophenone, is an acetate ester of the natural acetophenone apocynin (acetovanillone). It is characterized by the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. The compound exists as a yellow to white crystalline solid with a melting point of 54–57 °C and is supplied at standard purities of 95–98% . Structurally, it is a phenyl acetate bearing an acetyl group at the para position and a methoxy group at the ortho position relative to the phenolic ester oxygen [2]. This acetylation of the parent phenol dramatically alters key physicochemical properties, which underpin its differentiated utility in both analytical reference standard applications and as a protected intermediate in organic synthesis.

Why 4-Acetyl-2-methoxyphenyl acetate (54771-60-7) Cannot Be Substituted with Generic Acetophenones or Unprotected Acetovanillone


Simple substitution of 4-acetyl-2-methoxyphenyl acetate with the parent phenol acetovanillone (apocynin, CAS 498-02-2) or other generic acetophenones is not feasible in applications that depend on the compound's distinct physicochemical profile, impurity identity, or synthetic handle. The acetylation of the 4′-hydroxyl group lowers the melting point by approximately 60 °C (from 112–115 °C to 54–57 °C) [1] and reduces density, significantly altering its solid-state handling and chromatographic behavior. Furthermore, 4-acetyl-2-methoxyphenyl acetate is explicitly designated as Pemetrexed Impurity 75 , meaning any replacement would invalidate regulatory analytical methods for the anticancer drug pemetrexed. In synthetic routes where the acetate serves as a protecting group, substitution with the free phenol would introduce unwanted side reactions and require deprotection steps that are not part of the intended pathway . These quantifiable differences preclude generic substitution and justify targeted procurement of the specific CAS 54771-60-7 material.

4-Acetyl-2-methoxyphenyl acetate (54771-60-7): Quantifiable Comparative Evidence vs. Acetovanillone and Other Acetophenones


Melting Point Reduction of 58–60 °C Relative to Parent Acetovanillone

Acetylation of acetovanillone to 4-acetyl-2-methoxyphenyl acetate reduces the melting point from 112–115 °C to 54–57 °C, a decrease of approximately 58–60 °C [1]. This substantial difference arises from the loss of intermolecular hydrogen bonding upon esterification of the phenolic hydroxyl. In contrast, the parent compound acetovanillone (CAS 498-02-2) exhibits a melting point of 112–115 °C (lit.) [2]. The lower melting point of the acetate ester directly impacts its solubility in organic solvents at room temperature and its chromatographic retention behavior, making it a more convenient solid for handling in certain synthetic workflows.

Physical Chemistry Solid-State Characterization Chromatography

Designated Identity as Pemetrexed Impurity 75: Regulatory and Analytical Differentiation

4-Acetyl-2-methoxyphenyl acetate is officially recognized and catalogued as Pemetrexed Impurity 75 , a designation not applicable to acetovanillone or other generic acetophenone derivatives. This impurity is relevant to the quality control and stability monitoring of the anticancer drug pemetrexed disodium. Procurement of the compound specifically as 4-acetyl-2-methoxyphenyl acetate (CAS 54771-60-7) ensures that the material matches the identity required for compendial or in-house analytical methods, whereas any substitution—even with the structurally similar parent acetovanillone—would introduce a different chemical entity with distinct retention time and spectral characteristics, thereby invalidating the analytical method.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Density Reduction of ~0.03 g/cm³ Compared to Acetovanillone

The acetate ester exhibits a predicted density of 1.140 g/cm³ [1], whereas the parent acetovanillone is reported with a density of approximately 1.158–1.171 g/cm³ [2]. The ~0.03 g/cm³ decrease in density reflects the replacement of the hydrogen-bonding phenolic hydroxyl with a less dense acetyl group. While modest, this difference can influence volumetric measurements, buoyancy corrections, and solid packing behavior in large-scale or automated workflows. The lower density may also correlate with slightly different solubility and partition characteristics in biphasic systems.

Physical Chemistry Formulation Material Science

Purity Specifications: 95–98% Assay with Batch-Specific Certificates of Analysis

Commercial suppliers offer 4-acetyl-2-methoxyphenyl acetate at purities of 95–98% , with the 98% grade being a standard specification from major vendors. These purity levels are comparable to those available for acetovanillone (typically 98%) , but the differentiation lies in the availability of batch-specific Certificates of Analysis (COA) that include NMR, HPLC, and GC data for the exact CAS 54771-60-7 material. This documentation is essential for traceability in GLP/GMP environments and for ensuring reproducibility in synthetic or analytical applications.

Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for 4-Acetyl-2-methoxyphenyl acetate (CAS 54771-60-7) Based on Quantitative Evidence


Analytical Reference Standard for Pemetrexed Impurity Profiling

As the designated Pemetrexed Impurity 75 , 4-acetyl-2-methoxyphenyl acetate is an essential reference material for developing and validating HPLC, UPLC, or LC-MS methods to quantify this specific process-related or degradation impurity in pemetrexed disodium drug substance and drug product. Its distinct retention time and mass spectral signature (InChIKey: GCVAEUQDYWOLCF-UHFFFAOYSA-N) [1] allow unequivocal identification and accurate quantification, supporting regulatory submissions and batch release testing. Substitution with acetovanillone or other acetophenones is not permissible as they would elute at different times and produce different mass spectra, leading to method inaccuracy and potential regulatory non-compliance.

Synthetic Intermediate with a Protected Phenolic Hydroxyl Group

The acetate ester serves as a protecting group for the phenolic hydroxyl of acetovanillone, enabling selective reactions at the 4-acetyl moiety or the aromatic ring without interference from the free hydroxyl. This is particularly valuable in multi-step syntheses of more complex acetophenone derivatives or pharmaceutical candidates. The significantly lower melting point (54–57 °C vs. 112–115 °C for acetovanillone) [2] facilitates handling and dissolution in organic solvents at room temperature. After the desired transformations, the acetyl group can be removed under mild basic hydrolysis conditions to regenerate the free phenol .

Physicochemical Reference for Structure–Property Relationship Studies

The quantifiable differences in melting point (~60 °C lower) and density (~0.03 g/cm³ lower) between 4-acetyl-2-methoxyphenyl acetate and its parent phenol acetovanillone [2] make this compound a valuable model system for investigating the impact of O-acetylation on the solid-state and solution-phase properties of acetophenones. Researchers in physical organic chemistry and pre-formulation can leverage these data to correlate hydrogen-bonding capacity with thermal behavior and to predict the handling characteristics of related acetylated natural products.

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